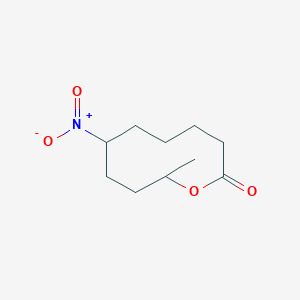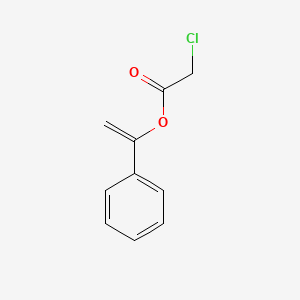![molecular formula C7H9Br B14415790 1-Bromobicyclo[2.2.1]hept-2-ene CAS No. 87406-55-1](/img/structure/B14415790.png)
1-Bromobicyclo[2.2.1]hept-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromobicyclo[2.2.1]hept-2-ene, also known as 2-bromonorbornene, is a brominated derivative of norbornene. It is a bicyclic compound with the molecular formula C7H9Br. This compound is notable for its strained ring structure, which imparts unique reactivity and makes it a valuable intermediate in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromobicyclo[2.2.1]hept-2-ene can be synthesized through several methods. One common approach involves the bromination of norbornene. This reaction typically uses bromine (Br2) in an inert solvent such as carbon tetrachloride (CCl4) under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromobicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide (OH-) or amines, leading to the formation of corresponding norbornene derivatives.
Addition Reactions: The double bond in the norbornene ring can participate in addition reactions with reagents like hydrogen (H2) or halogens (X2), resulting in saturated or dihalogenated products.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Addition: Catalysts like palladium on carbon (Pd/C) for hydrogenation or halogen sources like chlorine (Cl2) for halogenation.
Polymerization: Catalysts such as Grubbs’ catalyst for ROMP.
Major Products:
Substitution: Norbornene derivatives with functional groups replacing the bromine atom.
Addition: Saturated or dihalogenated norbornene compounds.
Polymerization: Polymers with repeating norbornene units.
Wissenschaftliche Forschungsanwendungen
1-Bromobicyclo[2.2.1]hept-2-ene finds applications in various scientific fields:
Wirkmechanismus
The mechanism by which 1-bromobicyclo[2.2.1]hept-2-ene exerts its effects is primarily through its reactivity due to the strained ring system. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by nucleophiles, while in addition reactions, the double bond participates in the formation of new bonds .
Similar Compounds:
2-Bromobicyclo[2.2.1]heptane: Similar structure but lacks the double bond, leading to different reactivity and applications.
Norbornene: The parent compound without the bromine atom, used extensively in polymer chemistry.
Bicyclo[2.2.1]hept-2-ene: Similar structure but without the bromine atom, used in various organic synthesis reactions.
Uniqueness: this compound is unique due to the presence of both a strained ring system and a reactive bromine atom. This combination imparts distinct reactivity, making it a valuable intermediate in organic synthesis and polymer chemistry .
Eigenschaften
| 87406-55-1 | |
Molekularformel |
C7H9Br |
Molekulargewicht |
173.05 g/mol |
IUPAC-Name |
1-bromobicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C7H9Br/c8-7-3-1-6(5-7)2-4-7/h1,3,6H,2,4-5H2 |
InChI-Schlüssel |
WZFDQEVHTWNVHQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CC1C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


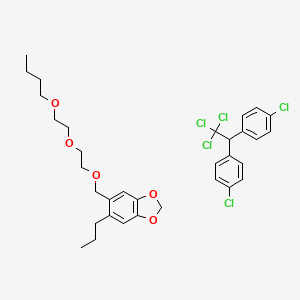
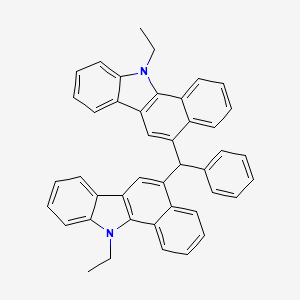
![ethane;ethyl N-[2-(propoxymethyl)phenyl]carbamate;2-hydroxy-2-oxoacetate;1-methylpyrrolidin-1-ium](/img/no-structure.png)
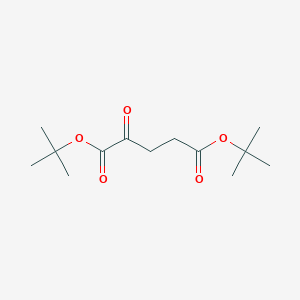
methanone](/img/structure/B14415746.png)

